![molecular formula C7H2BrClFN3 B15365109 6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine](/img/structure/B15365109.png)
6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine is a halogenated pyrimidine derivative known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features bromine, chlorine, and fluorine atoms attached to the pyrido[3,2-D]pyrimidine core, making it a versatile intermediate for further chemical transformations.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available pyrido[3,2-D]pyrimidine derivatives.
Halogenation: Bromination, chlorination, and fluorination steps are performed sequentially or simultaneously under controlled conditions.
Reaction Conditions: Halogenation reactions are usually carried out using halogenating agents such as N-bromosuccinimide (NBS), chlorine gas, and Selectfluor in the presence of a suitable catalyst or solvent.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial-scale production may involve batch processes for smaller-scale production or continuous flow processes for larger-scale manufacturing.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and organic solvents.
Reduction: LiAlH4, NaBH4, and ether solvents.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the active site of the kinase enzyme, preventing its activity and thereby modulating cellular signaling pathways.
Molecular Targets and Pathways Involved:
Kinases: Inhibition of specific kinases involved in cell growth and proliferation.
Enzymes: Interaction with enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Similar halogenated pyrimidine derivative with a thiophene ring.
4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: Another halogenated pyrimidine derivative with different substituents.
Uniqueness: 6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine stands out due to its unique combination of halogens, which can lead to distinct reactivity and biological activity compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C7H2BrClFN3 |
|---|---|
Peso molecular |
262.46 g/mol |
Nombre IUPAC |
6-bromo-4-chloro-7-fluoropyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H2BrClFN3/c8-6-3(10)1-4-5(13-6)7(9)12-2-11-4/h1-2H |
Clave InChI |
LKRKOUVKFSSFLL-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC(=C1F)Br)C(=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


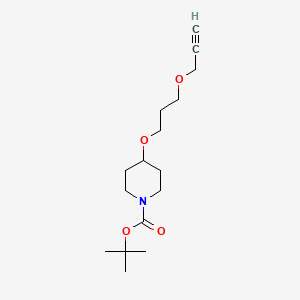
![6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15365029.png)
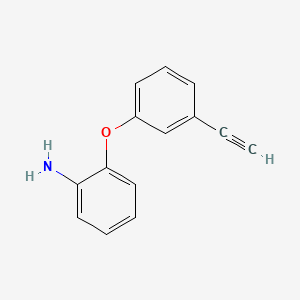

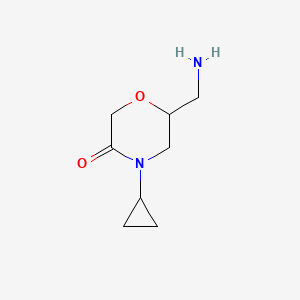
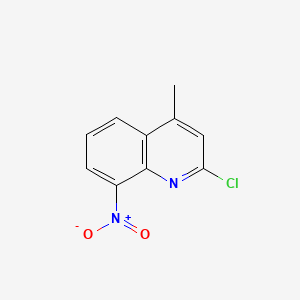
![Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B15365045.png)
![2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B15365046.png)

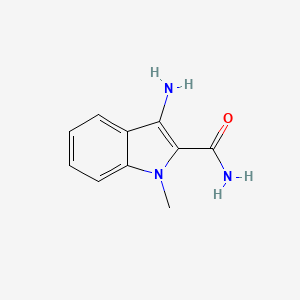
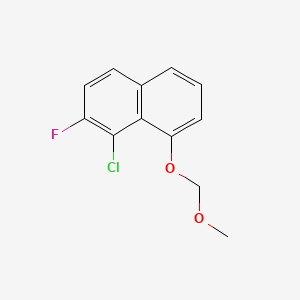
![4-Amino-6-methoxy-7-[3-(pyrrolidin-1-yl)propyl]quinazoline](/img/structure/B15365077.png)
![methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate](/img/structure/B15365086.png)

